Eperisone-d10 hydrochloride is a deuterated derivative of eperisone hydrochloride, a centrally acting muscle relaxant. It is primarily utilized in scientific research, particularly in studies related to muscle stiffness and pain relief. This compound acts by inhibiting the pain reflex pathways and exhibiting vasodilatory effects, making it useful in treating conditions associated with muscle rigidity.
Eperisone-d10 hydrochloride is synthesized from eperisone hydrochloride, which is derived from various chemical precursors through specific synthetic routes. The deuterated form is often used in pharmacokinetic studies to trace metabolic pathways due to the presence of deuterium, which allows for better detection and analysis.
Eperisone-d10 hydrochloride falls under the category of muscle relaxants and is classified as a pharmaceutical compound. It is also recognized for its role in various biochemical research applications.
The synthesis of eperisone-d10 hydrochloride involves several steps, typically starting from 4'-ethylpropiophenone, paraformaldehyde, and piperidine hydrochloride. A notable method involves a one-pot reaction that simplifies the synthesis process. This method includes:
The one-pot synthesis method enhances yield and purity by minimizing the need for additional purification steps such as recrystallization. The reaction conditions, including temperature and solvent choice, are crucial for optimizing the yield and quality of the final product.
Eperisone-d10 hydrochloride has a molecular formula of and features a unique structure characterized by the incorporation of deuterium atoms. The presence of these isotopes can be represented as follows:
The primary reactions involved in the synthesis of eperisone-d10 hydrochloride include:
The reaction conditions must be carefully controlled to prevent unwanted side reactions that could affect yield and purity. Monitoring techniques such as High-Performance Liquid Chromatography (HPLC) are often employed to analyze the progress and outcome of these reactions .
Eperisone-d10 hydrochloride exerts its effects by acting on central nervous system pathways that regulate muscle tone and reflexes. Its mechanism includes:
Pharmacological studies have shown that eperisone can significantly reduce muscle stiffness and pain in various models, supporting its clinical use in treating musculoskeletal disorders .
Relevant analyses such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray Powder Diffraction (XRPD) are used to characterize the compound's physical properties accurately .
Eperisone-d10 hydrochloride is primarily used in scientific research settings, particularly for:
The compound's unique properties make it valuable for advancing knowledge in pharmacology and therapeutic development .
Physicochemical Properties:
Property | Value | |
---|---|---|
Molecular Weight | 305.91 g/mol | |
Purity Specifications | >95% HPLC; >95% atom D | |
Appearance | White to off-white solid | |
Melting Point | 169-171°C | |
Solubility | Soluble in methanol and water | |
Storage Conditions | -20°C | [1] [3] [6] |
Deuterium Kinetic Isotope Effect (DKIE): The C–D bonds exhibit greater stability than C–H bonds due to lower vibrational frequencies and higher activation energy for cleavage (1.2–1.5 kcal/mol difference). This reduces the rate of oxidative metabolism at the piperidine ring, potentially extending the half-life of the deuterated compound in metabolic studies. The primary DKIE (kH/kD = 1–9) is particularly relevant for cytochrome P450-mediated reactions [5].
Donafenib (China NMPA approved 2021): Sorafenib derivative with enhanced metabolic stability for hepatocellular carcinoma [5].
De Novo Deuteration (2020s): Modern applications focus on deuterating novel drug candidates during discovery:
Drug-Drug Interaction Studies: A 2020 clinical trial demonstrated its utility in assessing pharmacokinetic interactions between eperisone and aceclofenac. Co-administration showed no clinically significant changes in Cmax (geometric mean ratio 1.18) or AUC0-∞ (1.12) compared to monotherapy, validating safe combination use [1].
Formulation Development: Deuterated analogs enable simultaneous tracking of multiple formulations in vivo. For example, deuterated vs. non-deuterated eperisone comparisons can quantify relative oral vs. transdermal bioavailability without cross-study variability [7].
Table 1: Key Nomenclature for Eperisone-d10 Hydrochloride
Identifier Type | Name | |
---|---|---|
Systematic Name | 3-(2,2,3,3,4,4,5,5,6,6-decadeuteriopiperidin-1-yl)-1-(4-ethylphenyl)-2-methylpropan-1-one hydrochloride | |
Synonyms | 1-(4-Ethylphenyl)-2-methyl-3-(1-piperidinyl-d10)-1-propanone Hydrochloride; 4'-Ethyl-2-methyl-3-(piperidino-d10)propiophenone Hydrochloride | |
Unlabeled Parent CAS | 56839-43-1 | |
Free Base CAS | 1246912-05-9 | |
Deuterated Form CAS | 1246819-46-4 | [1] [3] [10] |
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 62968-45-0
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9